molecular formula C10H13FN2O3 B1455108 5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1365988-79-9

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No. B1455108
M. Wt: 228.22 g/mol
InChI Key: UNSHVWMXZMITIT-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide (DMF-2F-HBCI) is a novel small molecule that has been recently developed as a potential therapeutic agent. DMF-2F-HBCI has been shown to have a number of promising pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. It has been studied in both pre-clinical and clinical settings and has demonstrated the potential to be a safe and effective treatment for a variety of diseases.

Scientific Research Applications

Antiviral Applications

5-(Dimethoxymethyl)-2'-deoxyuridine , a derivative with a gem diether moiety at the 5-position of the pyrimidine nucleosides, exhibits significant antiviral activity against orthopoxviruses like vaccinia virus and cowpox virus. This activity is notably not linked to the compound's decomposition into 5-formyl-2'-deoxyuridine, which lacks antiviral effectiveness, indicating a unique mechanism of action for this derivative (Fan et al., 2006).

Chemical Synthesis and Characterization

The compound 2-(5-fluorouracil-1-yl-acetamido) acetic acid is synthesized to mitigate the toxicity of 5-fluorouracil (5-FU), a pyrimidine analogue used in treating various cancers. The structural characterization of the synthesized compounds, including the one involving 5-fluorouracil, is done through techniques like NMR, mass spectrometry, and infrared spectroscopy (Xiong Jing, 2010).

Material Science and Engineering

Fluorinated polyimides exhibit remarkable properties such as solubility in various solvents, high tensile strength, and thermal stability, making them suitable for high-performance material applications. These polyimides are synthesized from a novel fluorinated diamine monomer and various aromatic dianhydrides, demonstrating improved solubility, color intensity, and moisture absorption characteristics compared to nonfluorinated counterparts (Yang & Hsiao, 2004).

Chemotherapy Enhancement and Drug Delivery

Fluorodeoxyuridine (5-FdUrd), a chemotherapeutic agent, exhibits enhanced effectiveness when synthesized as new heterodinucleoside phosphate dimers. These dimers demonstrate strong cytotoxicity, induce S-phase cell cycle arrest, and promote apoptosis in human prostate tumor cells, making them promising candidates for prostate cancer treatment (Cattaneo-Pangrazzi et al., 2000).

properties

IUPAC Name

5-(dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3/c1-15-10(16-2)6-3-4-8(11)7(5-6)9(12)13-14/h3-5,10,14H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSHVWMXZMITIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=C(C=C1)F)C(=NO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC(=C(C=C1)F)/C(=N/O)/N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173580
Record name Benzenecarboximidamide, 5-(dimethoxymethyl)-2-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethoxymethyl)-2-fluoro-N'-hydroxybenzenecarboximidamide

CAS RN

1365988-79-9
Record name Benzenecarboximidamide, 5-(dimethoxymethyl)-2-fluoro-N-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365988-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidamide, 5-(dimethoxymethyl)-2-fluoro-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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